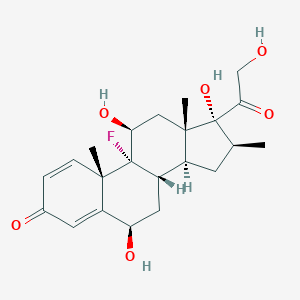

6-Hydroxybetamethasone

Descripción

Propiedades

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-DNVCMXBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179443 | |

| Record name | 6-Hydroxybetamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24703-00-2 | |

| Record name | 6-Hydroxybetamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybetamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Betamethasone to 6 Hydroxybetamethasone

Elucidation of Hydroxylation at the C6 Position

The introduction of a hydroxyl group at the C6 position of the betamethasone (B1666872) molecule is a critical step in its metabolism. This reaction, known as hydroxylation, is a common pathway for the biotransformation of steroids. In the case of betamethasone, this process is stereospecific, leading to the formation of 6β-hydroxybetamethasone. nih.govbioscientifica.com This specific orientation of the hydroxyl group is crucial as it influences the biological activity and subsequent metabolic fate of the resulting compound. The enzymatic machinery responsible for this transformation is primarily the cytochrome P450 (CYP) enzyme system, which is abundant in the liver. nih.gov These enzymes catalyze the insertion of an oxygen atom into the steroid nucleus, a key step in rendering the molecule more water-soluble and facilitating its excretion from the body.

Identification of 6β-Hydroxylation as a Principal Metabolic Transformation

Research has consistently identified 6β-hydroxylation as a principal metabolic pathway for betamethasone in various species, including humans. nih.govbioscientifica.comdrugbank.com Studies analyzing the metabolic products of betamethasone have shown that 6β-hydroxybetamethasone is a major metabolite. nih.govnih.gov This indicates that the enzymatic reaction leading to its formation is a significant route of betamethasone clearance in the body. The prominence of this pathway underscores the importance of the CYP enzymes in the liver in metabolizing synthetic corticosteroids. The formation of 6β-hydroxybetamethasone is a key step in a series of metabolic reactions that ultimately lead to the inactivation and elimination of betamethasone. nih.govdrugbank.com

Characterization of Other Concurrent Betamethasone Metabolites and Related Transformations

While 6β-hydroxylation is a major metabolic route, it is not the only transformation that betamethasone undergoes. Several other metabolic reactions occur concurrently, leading to a diverse profile of metabolites. These include:

11β-hydroxyl oxidation: The hydroxyl group at the C11 position can be oxidized to a ketone. nih.govbioscientifica.com

C20-keto group reduction: The ketone group at the C20 position can be reduced to a hydroxyl group. nih.govbioscientifica.com

Side-chain cleavage to 17-oxosteroids: The side chain at C17 can be cleaved, resulting in the formation of 17-oxosteroids. bioscientifica.comnih.govoncohemakey.com

Interspecies Comparative Metabolic Profiles of 6-Hydroxybetamethasone Formation

The metabolism of betamethasone, and specifically the formation of this compound, can vary across different species. Understanding these differences is crucial for extrapolating data from animal models to humans.

Equine Models

In horses, 6β-hydroxybetamethasone has been identified as a major unconjugated metabolite of betamethasone. nih.govnih.gov Studies involving the administration of betamethasone to horses have consistently detected significant levels of this metabolite in urine. nih.govnih.gov This indicates that 6β-hydroxylation is a prominent metabolic pathway in this species. The detection of this compound is a key indicator of betamethasone administration in equine drug testing. nih.gov

Rodent Models (e.g., Rat, Mouse)

In rodent models, such as rats and mice, the metabolism of betamethasone and its derivatives has also been investigated. Studies have shown that betamethasone and its metabolites, including hydroxylated forms, can cross the placental barrier. nih.gov Research on pregnant rats and mice has detected metabolites like 6β-hydroxybetamethasone 17-propionate. nih.gov In vitro studies using rat liver microsomes have demonstrated that betamethasone can influence the hydroxylation of other compounds, indicating its interaction with the hepatic enzyme systems responsible for such metabolic processes. nih.gov Furthermore, research in mice has shown that metabolites of betamethasone dipropionate include 6β-hydroxybetamethasone 17-propionate. hres.ca

Advanced Analytical Methodologies for 6 Hydroxybetamethasone Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 6-Hydroxybetamethasone, a metabolite of the potent synthetic glucocorticoid betamethasone (B1666872), several chromatographic techniques are pivotal.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the quantitative analysis of this compound in biological samples. Its high sensitivity and selectivity make it the method of choice for pharmacokinetic studies and trace-level detection.

A typical LC-MS/MS method involves the separation of the analyte from the sample matrix on a reversed-phase column, such as a C18 column, followed by detection using a tandem mass spectrometer. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution containing a modifier such as formic acid or ammonium acetate to improve ionization efficiency. nih.gov

Detection is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces background noise. For glucocorticoids, positive electrospray ionization (ESI) is commonly employed. nih.gov The fragmentation of the protonated molecule of this compound would be predicted to follow pathways similar to other corticosteroids, involving losses of water and portions of the side chain.

Method validation for LC-MS/MS assays is rigorous, adhering to regulatory guidelines. Key validation parameters include linearity, precision, accuracy, recovery, and stability.

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of steroids, including this compound. However, due to the low volatility and thermal lability of corticosteroids, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound. Common derivatization agents include silylating reagents that target hydroxyl groups.

The derivatized analyte is then introduced into the gas chromatograph, where it is separated on a capillary column. The eluent from the column enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that can be used for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace analysis. nih.gov

While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS can offer high chromatographic resolution. frontiersin.org Method development and validation for GC-MS involves optimizing parameters such as injection temperature, split ratio, and the mass ions monitored. nih.gov

Paper Chromatography and Thin-Layer Chromatography (TLC)

Paper Chromatography and Thin-Layer Chromatography (TLC) are planar chromatographic techniques that are valuable for the qualitative analysis and separation of this compound from its parent compound and other related substances. TLC, in particular, is widely used for its simplicity, speed, and cost-effectiveness.

In TLC, a sample is spotted onto a stationary phase, which is a thin layer of adsorbent material, most commonly silica gel, coated on a solid support such as a glass plate or aluminum foil. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the separation of betamethasone and its derivatives, various mobile phase systems have been developed. A common stationary phase is silica gel 60F254. researchgate.net

Table 2: Example TLC Systems for Betamethasone-Related Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Detection |

|---|---|---|

| Silica Gel 60F254 | Chloroform : Methanol : Acetic Acid (28:5:0.5) | UV light (254 nm), Densitometry |

| Silica Gel 60F254 | Ethyl Acetate : Methanol : Water : Acetic Acid (80:12:6:2) | Vanillin-sulphuric acid reagent |

After development, the separated spots can be visualized under UV light if the compounds are UV-active, or by spraying with a visualizing reagent. ptfarm.plnih.gov For quantitative analysis, TLC can be coupled with densitometry, which measures the absorbance or fluorescence of the spots. researchgate.net

Semipreparative Liquid Chromatography Fractionation

When larger quantities of pure this compound are required for research purposes, such as for use as an analytical standard or for further structural studies, semipreparative liquid chromatography is employed. This technique is a form of high-performance liquid chromatography (HPLC) that is scaled up to handle larger sample loads.

The principles of semipreparative LC are the same as analytical HPLC, involving a stationary phase, a mobile phase, a pump, and a detector. However, semipreparative systems use larger columns and higher flow rates to accommodate the increased sample size. The goal is to isolate the compound of interest with high purity and yield.

The fractions containing the purified this compound are collected as they elute from the column. The purity of the collected fractions is then assessed using analytical techniques such as analytical HPLC or LC-MS.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules. For a compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the structural analysis of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. The chemical shift of each proton is influenced by its neighboring atoms, providing clues about the functional groups present. libretexts.org For steroids, the proton signals typically appear in a wide range of the spectrum, and their characteristic profiles can aid in their identification. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

For a complete structural assignment of this compound, 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.net

The presence of the hydroxyl group at the 6-position in this compound would lead to characteristic changes in the ¹H and ¹³C NMR spectra compared to the parent betamethasone, particularly for the signals of the protons and carbons in the vicinity of the modification.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Betamethasone |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Acetate |

| Chloroform |

| Acetic Acid |

| Ethyl Acetate |

| n-Hexane |

| Vanillin |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used for the structural confirmation of molecules. It functions by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of particular functional groups.

In the context of this compound research, IR spectroscopy serves as a key method for structural confirmation, often used in combination with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Following the isolation and preliminary characterization of Betamethasone and its metabolites, such as this compound, from biological samples, IR spectroscopy can provide definitive structural information. nih.gov

The utility of Fourier Transform Infrared (FTIR) spectroscopy, a modern variant of the technique, has been demonstrated in the analysis of various pharmaceutical compounds, including steroids. d-nb.inforesearchgate.net FTIR methods are recognized for being fast and reliable, making them suitable for the qualitative analysis of pharmaceutical preparations. d-nb.info The technique can be applied to samples in various states, and for solid samples, it often involves diluting the analyte with a non-absorbing matrix like potassium bromide (KBr) to obtain a clear spectrum. d-nb.info The resulting spectrum for a compound like this compound would be compared against reference spectra or analyzed to identify characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

Table 1: Key Infrared Spectroscopy Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| Principle | Measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending). | Provides a unique spectral fingerprint for structural identification. |

| Functional Group Region | The region of the IR spectrum where characteristic absorption bands for specific functional groups appear. | Allows for the identification of hydroxyl, carbonyl, and other key groups in the molecule. |

| Application | Qualitative analysis, structural elucidation, and confirmation of compound identity. | Used to confirm the structure of this compound after isolation. nih.gov |

| Sampling Technique | Samples can be diluted in a KBr matrix for analysis. d-nb.info | A common method for preparing solid steroid samples for IR analysis. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolite identification, offering high accuracy and specificity. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional precision, allowing for the determination of the elemental composition of a molecule. When coupled with liquid chromatography (LC), LC-HRMS becomes a powerful platform for separating, detecting, and identifying metabolites in complex biological matrices like urine and plasma. nih.govendocrine-abstracts.org

The metabolism of Betamethasone leads to several products, including hydroxylated metabolites like this compound. nih.govnih.govdrugbank.com LC-MS/MS, a form of tandem mass spectrometry, is frequently employed to detect and characterize these metabolites. nih.govsemanticscholar.org In these analyses, specific fragmentation patterns of the parent molecule are monitored, which aids in proposing feasible structures for unknown metabolites. nih.gov For instance, micro-LC-MS has been successfully used for the quantitative determination of Betamethasone and its primary metabolite, 6β-hydroxybetamethasone, in equine urine and plasma. nih.gov

LC-HRMS methods provide significant advantages, including:

High Specificity: The ability to accurately measure mass allows for the differentiation between compounds with very similar nominal masses. endocrine-abstracts.org

Simultaneous Quantification: It enables the quantification of multiple metabolites in a single analytical run. endocrine-abstracts.org

Untargeted Analysis: HRMS can be used for untargeted screening to identify unexpected metabolites or other clinically relevant compounds. endocrine-abstracts.org

A study on cortisol metabolites demonstrated the validation of a routine LC-HRMS method for quantifying cortisol, cortisone, and 6β-hydroxycortisol simultaneously in urine, highlighting the technique's utility for profiling steroid metabolism. endocrine-abstracts.org Such a methodology is directly applicable to the study of this compound.

Table 2: High-Resolution Mass Spectrometry in this compound Analysis

| Feature | Description | Application |

|---|---|---|

| Technique | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Separation and highly accurate mass measurement of metabolites. endocrine-abstracts.org |

| Mode | Tandem Mass Spectrometry (MS/MS) or Multiple Reaction Monitoring (MRM) | Structural elucidation through fragmentation analysis and sensitive quantification. nih.govnih.gov |

| Output | Precise mass-to-charge (m/z) ratio, enabling elemental composition determination. | Identification and confirmation of this compound in biological samples. nih.gov |

| Advantage | High sensitivity, specificity, and capability for simultaneous analysis of multiple compounds. endocrine-abstracts.orgnih.gov | Enables comprehensive profiling of Betamethasone metabolism. |

Sample Preparation and Extraction Techniques for Metabolite Analysis

Effective sample preparation is a critical prerequisite for accurate analytical results, especially when dealing with complex biological matrices. The goal is to isolate the target analytes, like this compound, from interfering substances such as proteins, salts, and lipids, and to concentrate them for analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a liquid matrix based on their physical and chemical properties. labrulez.com It is more efficient than traditional liquid-liquid extraction, requires less solvent, and can be easily automated. sigmaaldrich.com The process generally involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. Finally, the analyte is eluted with a small volume of a different solvent. thermofisher.com

Reversed-phase SPE is commonly used for extracting steroids from aqueous samples like plasma and urine. labrulez.com In this mode, a nonpolar stationary phase (e.g., C18-bonded silica or a polymeric sorbent) retains hydrophobic compounds from a polar sample matrix. labrulez.comsigmaaldrich.com

The generic steps for an SPE method are:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention. thermofisher.com

Sample Loading: The pre-treated sample is passed through the cartridge, and the analyte adsorbs to the sorbent. thermofisher.com

Washing: An appropriate solvent is used to rinse away interfering compounds without dislodging the analyte. thermofisher.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. thermofisher.comthermofisher.com

SPE has been successfully applied to the sample preparation of corticosteroids and their metabolites for subsequent analysis by UPLC-MS/MS. rsc.org

Adsorbent Resins (e.g., Amberlite XAD-2)

Adsorbent resins are another valuable tool for extracting organic compounds from aqueous solutions. Amberlite XAD-2 is a nonionic, macroreticular resin composed of a hydrophobic crosslinked polystyrene copolymer. epa.ie It is widely used to adsorb and concentrate organic analytes, including drugs and their metabolites, from biological fluids like blood and urine prior to analysis. epa.ie

The mechanism of retention on Amberlite XAD-2 is primarily based on hydrophobic interactions (van der Waals forces). epa.ie The hydrophobic portions of an analyte molecule, such as the steroid nucleus of this compound, are adsorbed onto the hydrophobic polystyrene surface of the resin. epa.ie The resin's macroreticular structure, characterized by a large surface area and broad pore size distribution, facilitates this process. epa.ie

Table 3: Properties of Amberlite XAD-2 Adsorbent Resin

| Property | Description |

|---|---|

| Composition | Hydrophobic crosslinked styrene-divinylbenzene copolymer. |

| Matrix | Nonionic, macroreticular beads. epa.iefishersci.ca |

| Pore Size | ~90 Å mean pore size. sigmaaldrich.com |

| Mechanism | Adsorbs organic compounds through hydrophobic and polar interactions. fishersci.ca |

| Application | Used for the extraction and concentration of phenols, surfactants, and various organic compounds from aqueous solutions. sigmaaldrich.comscientificlabs.co.uk |

Before use, it is recommended to condition the Amberlite XAD-2 resin to remove any preservatives or residual monomers, typically by washing with methanol and then water. epa.ie After sample loading, the adsorbed analytes can be efficiently eluted using an appropriate organic solvent. epa.ie This makes it a suitable technique for the cleanup and concentration of steroid metabolites from urine samples.

In Vitro and Ex Vivo Biotransformation Studies of 6 Hydroxybetamethasone

Microsomal and Subcellular Fraction Studies

Microsomal studies are fundamental in drug metabolism research, providing a concentrated source of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes.

Human liver microsomes are a standard in vitro tool for investigating the hepatic metabolism of xenobiotics. Studies on corticosteroids structurally related to betamethasone (B1666872) have established that 6β-hydroxylation is a primary metabolic pathway. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. Research on the synthetic glucocorticoid dexamethasone (B1670325), which is structurally similar to betamethasone, has shown that its 6-hydroxylation is almost entirely dependent on CYP3A4 activity. For instance, the formation of 6β-hydroxydexamethasone in human liver microsomes is effectively inhibited by ketoconazole (B1673606), a potent and selective inhibitor of CYP3A4.

While direct studies on the further metabolism of 6-Hydroxybetamethasone in human liver microsomes are not extensively detailed in the available literature, the enzymatic pathways for its formation are well-characterized. The rate of 6β-hydroxylation of steroids can vary considerably among individuals, reflecting the known inter-individual variability in CYP3A4 expression and activity. The kinetic parameters for the formation of 6β-hydroxylated metabolites of corticosteroids have been determined in some studies. For example, the formation of 6β-hydroxydexamethasone has been shown to have a Michaelis-Menten constant (Km) of approximately 23.2 µM and a maximum velocity (Vmax) of 14.3 pmol/min/mg protein in human liver microsomes.

Table 1: Kinetic Parameters for 6β-Hydroxydexamethasone Formation in Human Liver Microsomes

| Parameter | Mean Value (± S.D.) |

|---|---|

| Km (µM) | 23.2 ± 3.8 |

This interactive table provides kinetic data for the formation of a structurally related 6β-hydroxylated corticosteroid metabolite in human liver microsomes.

Isolated Tissue and Cell Culture Models (e.g., placental explants)

Isolated tissues and cell culture models offer a more complex biological system than subcellular fractions, retaining cellular architecture and a broader range of metabolic activities. Placental explants are particularly valuable for studying the metabolism and transfer of drugs during pregnancy.

Ex vivo studies using human placental perfusion have been conducted to investigate the metabolism of betamethasone. These experiments have shown that the placenta is metabolically active and can convert betamethasone to its metabolite, 11-ketobetamethasone. However, in these placental perfusion models, the formation of 6β-hydroxybetamethasone was not detected in either the maternal or fetal circulation nih.gov. This suggests that the enzymatic machinery required for 6-hydroxylation of betamethasone may be absent or expressed at very low levels in the human placenta. The primary metabolic pathway for betamethasone in this ex vivo system appears to be the conversion to 11-ketobetamethasone, with no evidence of 6-hydroxylation researchgate.netresearchgate.net.

Table 2: Metabolites of Betamethasone Detected in Ex Vivo Placental Perfusion Studies

| Compound | Detected in Maternal Circulation | Detected in Fetal Circulation |

|---|---|---|

| Betamethasone | Yes | Yes |

| 11-ketobetamethasone | Yes | Yes |

This interactive table summarizes the detection of betamethasone and its metabolites in an ex vivo placental perfusion system.

Reconstituted Enzymatic Systems for Biotransformation

Reconstituted enzymatic systems involve the purification of specific drug-metabolizing enzymes, such as cytochrome P450s, and their co-factors, which are then reassembled in a controlled artificial membrane environment. These systems are instrumental in identifying the specific enzymes responsible for a particular metabolic reaction.

The 6-hydroxylation of various steroids has been extensively studied using reconstituted systems containing specific human CYP isoforms. These studies have unequivocally identified CYP3A4 as the principal enzyme responsible for steroid 6β-hydroxylation in the human liver. Reconstituted systems containing purified CYP3A4, NADPH-cytochrome P450 reductase, and cytochrome b5 have demonstrated the capacity to catalyze the 6β-hydroxylation of numerous corticosteroid substrates.

While specific studies detailing the use of reconstituted systems to investigate the biotransformation of this compound are not prominent, the methodology is crucial for understanding its formation. Such systems allow for the precise determination of the catalytic activity of individual enzymes, free from the influence of other competing metabolic pathways present in microsomes or cellular models.

Applications of In Vitro Biotransformation in Pathway Elucidation

In vitro biotransformation studies are a cornerstone for elucidating the metabolic pathways of drugs and other xenobiotics. By employing a range of in vitro tools, from microsomes to reconstituted enzyme systems, researchers can piece together a comprehensive picture of how a compound is metabolized in the body.

The elucidation of the metabolic pathway leading to the formation of this compound is a direct result of in vitro studies. The initial observation that corticosteroids are hydroxylated at the 6β-position in human liver microsomes prompted further investigation to identify the responsible enzymes. Subsequent experiments using selective chemical inhibitors and antibodies against specific CYP enzymes in microsomal incubations pointed towards the involvement of the CYP3A subfamily.

The definitive identification of CYP3A4 as the primary catalyst was achieved through the use of reconstituted enzymatic systems and by demonstrating a strong correlation between the rate of 6β-hydroxylation and the levels of CYP3A4 protein in a panel of individual human liver microsomes. These in vitro approaches have been fundamental in establishing 6β-hydroxylation as a major metabolic clearance pathway for many corticosteroids.

Pharmacokinetic Modeling Approaches in 6 Hydroxybetamethasone Research

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Steroid Metabolites

Physiologically-based pharmacokinetic (PBPK) modeling represents a mechanistic approach to simulate the fate of a drug or its metabolites in the body. labcorp.com Unlike traditional compartmental models, PBPK models are built upon the foundation of the organism's anatomy and physiology, incorporating parameters such as organ volumes, blood flow rates, and tissue composition. wikipedia.orgnih.gov This methodology allows for the integration of in vitro data on metabolism and transport with the physiological context of the whole organism to predict the concentration of a substance in various tissues and fluids over time. phinc-modeling.com

For steroid metabolites like 6-Hydroxybetamethasone, PBPK models offer several advantages. They can account for the complexities of steroid metabolism, which often involves multiple enzymes and pathways. For instance, the formation of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 in adults and CYP3A7 in the fetoplacental unit. nih.gov A PBPK model can incorporate these enzymatic activities in the relevant organs, such as the liver, to simulate the rate and extent of metabolite formation.

While comprehensive PBPK models specifically for this compound are not extensively detailed in the public domain, the framework for their development is well-established. Such models for other corticosteroids, like methylprednisolone, have demonstrated the ability to characterize complex disposition processes, including reversible metabolism and tissue-specific binding. nih.gov Although challenges remain, such as accounting for the nonlinear complexities of corticosteroid-binding globulin (CBG) binding and reversible metabolism, PBPK models for less complex corticosteroids like betamethasone (B1666872) have been successfully simulated, for example, in pregnant women. nih.gov

The development of a PBPK model for this compound would involve several key components:

System Data: This includes physiological parameters of the species being studied, such as organ weights, blood flow rates, and tissue volumes. nih.gov

Drug-Specific Data: This encompasses the physicochemical properties of this compound, such as its molecular weight, lipophilicity, and plasma protein binding.

In Vitro Data: Information on the metabolic pathways, including the enzymes involved (e.g., CYP3A4) and their kinetics, is essential for building the metabolic component of the model.

By integrating these data, a PBPK model can predict the pharmacokinetic profile of this compound, offering insights that are valuable for further research.

Application of Animal Pharmacokinetic Models (excluding clinical outcomes)

Animal models are indispensable tools in pharmacokinetic research, providing a means to study the disposition of a compound before human administration. In the context of this compound, animal models can be used to elucidate its pharmacokinetic properties and to validate and refine PBPK models.

Pharmacokinetic studies in animal species can help to understand species-specific differences in drug metabolism and disposition. nih.gov For instance, the expression and activity of CYP3A enzymes can vary significantly between species, which would directly impact the formation and subsequent elimination of this compound. By studying the pharmacokinetics of betamethasone and its metabolites in various animal models, researchers can gather crucial data to inform the development of human PBPK models through interspecies scaling.

While specific pharmacokinetic studies focusing solely on this compound in animal models are not widely published, studies on the parent compound, betamethasone, provide valuable insights. For example, pharmacokinetic studies of betamethasone in horses have been conducted to understand its distribution and elimination, which can inform the design of studies for its metabolites. nih.gov Similarly, rodent models have been used to assess the maternal-fetal disposition of betamethasone, a scenario where the formation of this compound by fetal enzymes is of particular interest. nih.gov

The data generated from these animal studies, such as plasma concentration-time profiles of both the parent drug and its metabolites, are essential for calculating key pharmacokinetic parameters. These parameters, in turn, are used to build and validate pharmacokinetic models.

Quantitative Analysis of Metabolite Formation and Disposition in Research Models

The quantitative analysis of this compound formation and disposition is a critical aspect of its pharmacokinetic characterization. This involves measuring the concentration of the metabolite in various biological matrices, such as plasma and urine, over time. These data are then used to derive key pharmacokinetic parameters that describe the rate and extent of its formation and elimination.

A clinical study investigating the pharmacokinetics of betamethasone provided valuable data on its primary metabolites, 6β-hydroxybetamethasone and 11-keto-betamethasone. nih.gov Due to a lack of published pharmacokinetic data for these metabolites, a sensitivity analysis was performed to determine stable volume of distribution parameters for the model. nih.gov The apparent volume of distribution for 6β-hydroxybetamethasone was fixed at 50 L in this study. nih.gov

The following table summarizes the key pharmacokinetic parameters for 6β-hydroxybetamethasone derived from a population pharmacokinetic model in a study of pregnant women. nih.gov

| Parameter | Value | Unit |

| Half-life | 2.4 | hours |

| Apparent Volume of Distribution | 50 | Liters |

These parameters provide a quantitative description of the disposition of this compound in the studied population. The half-life of 2.4 hours indicates a relatively rapid elimination from the body. The apparent volume of distribution of 50 L provides an indication of the extent of its distribution into the tissues.

Further in vitro studies using human liver microsomes or recombinant CYP enzymes can provide more detailed information on the kinetics of this compound formation. This information is crucial for building the metabolic component of PBPK models and for predicting potential drug-drug interactions involving the CYP3A4 pathway.

Significance of 6 Hydroxybetamethasone in Glucocorticoid Metabolism Research

Role as an Indicator of Steroid Hydroxylation Activity

6-Hydroxybetamethasone serves as a significant biomarker for steroid hydroxylation, a key reaction in the metabolism of both endogenous and synthetic steroids. The formation of this metabolite is primarily attributed to the activity of cytochrome P450 enzymes, which are a major class of enzymes responsible for drug metabolism. nih.gov

Hydroxylation is a critical step that increases the water solubility of steroids, facilitating their eventual excretion from the body. The specific hydroxylation at the 6β-position of betamethasone (B1666872) to form this compound is a reaction catalyzed predominantly by the CYP3A4 enzyme in the liver. nih.gov Therefore, the rate of formation and the quantity of this compound excreted in urine can be used as an in vivo indicator of CYP3A4 activity. Researchers can assess the influence of other drugs or genetic factors on CYP3A4 function by measuring the output of this specific metabolite. This principle is similar to the use of 6β-hydroxycortisol as an endogenous probe for CYP3A4 activity. nih.gov

Studies involving the administration of betamethasone have identified 6β-hydroxylation as one of the main metabolic transformations. bioscientifica.com The detection of this compound confirms the activity of these specific hydroxylase enzymes in the metabolic cascade of synthetic glucocorticoids.

Contributions to Understanding Glucocorticoid Biotransformation Pathways

The identification of this compound has been instrumental in mapping the biotransformation pathways of synthetic glucocorticoids like betamethasone. nih.gov Research has shown that the metabolism of these powerful drugs is not a single-step process but involves multiple enzymatic reactions.

Studies on the metabolism of radiolabeled betamethasone revealed several key transformations the parent molecule undergoes. These include: bioscientifica.com

Oxidation of the 11β-hydroxyl group.

Hydroxylation at the 6β-position to form this compound.

Reduction of the carbonyl group at C-20.

Removal of the side chain to yield 17-oxosteroids.

The characterization of this compound as a significant urinary metabolite helped to establish that 6β-hydroxylation is a key pathway for betamethasone clearance. bioscientifica.com This understanding is crucial because the metabolism of synthetic corticosteroids often features a diminished rate of ring A reduction, which is a common pathway for endogenous steroids. nih.gov The increased formation of 6-hydroxylated metabolites can be seen as a compensatory pathway. nih.gov

The general metabolic pathway for synthetic corticosteroids involves modifications that increase their polarity, primarily through hydroxylation and conjugation with glucuronic acid or sulfate, before they are secreted in the urine. wikipedia.org The study of this compound fits squarely within this framework, providing a specific example of a Phase I metabolic reaction (hydroxylation) that prepares the drug for subsequent conjugation and excretion.

Comparative Metabolic Studies with Other Synthetic Corticosteroids (e.g., Triamcinolone (B434) Acetonide, Prednisolone)

Comparative studies of synthetic corticosteroids have highlighted significant differences in their metabolic fates, with the formation of 6-hydroxylated metabolites varying between compounds. While 6β-hydroxylation is a recognized pathway for betamethasone, its prominence differs when compared to other corticosteroids like triamcinolone acetonide and prednisolone (B192156).

For instance, the metabolism of budesonide, another synthetic corticosteroid, also yields a 6β-hydroxylated metabolite (6β-hydroxybudesonide) as one of its two major metabolites in human liver preparations. nih.gov In contrast, studies on triamcinolone acetonide have identified 6β-hydroxy-triamcinolone acetonide as a primary urinary metabolite, indicating that 6β-hydroxylation is also a significant pathway for this compound. researchgate.net

However, the metabolic profile of prednisolone appears different. While it undergoes extensive metabolism, the focus in literature is often on its interconversion with prednisone (B1679067) and other modifications, rather than highlighting 6β-hydroxylation as a primary route. nih.govresearchgate.net The metabolism of synthetic corticosteroids is generally marked by a reduced rate of ring A reduction followed by glucuronide conjugation, leading to an increase in free metabolites. nih.gov

The table below summarizes the known major metabolic pathways for these selected synthetic corticosteroids, illustrating the comparative role of 6-hydroxylation.

| Corticosteroid | Primary Metabolic Pathways | Significance of 6-Hydroxylation |

|---|---|---|

| Betamethasone | 6β-hydroxylation, 11β-hydroxyl oxidation, C-20 reduction, side-chain cleavage bioscientifica.com | Major pathway |

| Triamcinolone Acetonide | 6β-hydroxylation researchgate.net | Major pathway, 6β-hydroxy-triamcinolone acetonide is a main urinary metabolite researchgate.net |

| Prednisolone | Interconversion with Prednisone, Glucuronide conjugation, Ring A reduction (diminished) nih.gov | Less prominent compared to Betamethasone or Triamcinolone |

| Budesonide | 6β-hydroxylation, 16α-hydroxyprednisolone formation nih.gov | Major pathway, 6β-hydroxybudesonide is a major metabolite nih.gov |

These comparative data underscore that while 6-hydroxylation is a common metabolic route for synthetic corticosteroids, its quantitative importance varies depending on the specific chemical structure of the steroid. nih.gov Such studies are vital for understanding the unique pharmacokinetic profile of each drug.

Future Directions and Emerging Methodologies in 6 Hydroxybetamethasone Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics for enzymes)

The integration of "omics" technologies is revolutionizing the study of steroid biosynthesis and metabolism. These approaches provide a holistic view of the complex biological systems involved, moving beyond the study of single molecules or pathways. mdpi.comnih.govnih.gov

Metabolomics , particularly "steroidomics," involves the comprehensive analysis of the complete set of steroid metabolites in a biological sample. nih.gov By employing powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can generate detailed steroid profiles from biological fluids such as urine and serum. nih.govrug.nlendocrine-abstracts.org This high-throughput analysis provides a functional readout of steroidogenic activity, offering deep insights into both normal physiology and pathological states. nih.gov For instance, steroid metabolomics has become a powerful tool for diagnosing inborn disorders of steroidogenesis by identifying unique "fingerprints" or signatures associated with specific enzymatic deficiencies. nih.govrug.nl

Proteomics complements metabolomics by focusing on the large-scale study of proteins, particularly the steroidogenic enzymes responsible for corticosteroid synthesis and modification. nih.govtum.de This includes enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. oup.comnih.govnih.gov Proteomic approaches can quantify the expression levels of these enzymes in various tissues, helping to elucidate their roles in both classical steroidogenic organs (like the adrenal gland) and non-classical tissues where they may exert local effects. nih.gov Understanding the proteome provides crucial context for the metabolic profiles observed in steroidomics, linking the presence of specific metabolites to the activity of the enzymes that produce them.

The true power of these technologies lies in their integration. tum.de By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of steroid metabolism. mdpi.comnih.gov This multi-omics approach enables the identification of novel biomarkers for disease, a deeper understanding of the inter-individual variability in response to corticosteroid treatment, and the discovery of new regulatory mechanisms governing steroid pathways. mdpi.comnih.govvhive.buzz

| Omics Technology | Primary Focus | Key Applications in Steroid Research | Enabling Techniques |

|---|---|---|---|

| Metabolomics (Steroidomics) | Comprehensive profiling of steroid metabolites. | - Diagnosis of steroidogenic disorders nih.govrug.nl | - Gas Chromatography-Mass Spectrometry (GC-MS)

|

| Proteomics | Large-scale study of steroidogenic enzymes (e.g., CYPs, HSDs). | - Quantifying enzyme expression nih.gov | - Mass Spectrometry-based protein identification

|

| Multi-Omics Integration | Combining data from genomics, transcriptomics, proteomics, and metabolomics. | - Building comprehensive models of steroid metabolism tum.de | - Bioinformatics

|

Development of Novel Biocatalytic Approaches for Steroid Hydroxylation

The chemical synthesis of complex corticosteroids often involves multiple steps, harsh reagents, and challenges in achieving high regio- and stereoselectivity. acs.orgresearchgate.net Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative for steroid modification, particularly for hydroxylation reactions. plos.org

Cytochrome P450 (P450) monooxygenases are particularly valuable biocatalysts due to their natural ability to hydroxylate non-activated C-H bonds with remarkable precision. plos.orgacs.org Researchers are harnessing bacterial P450s, which are often more stable and active than their mammalian counterparts, for specific steroid transformations. Through protein engineering techniques like directed evolution, the substrate specificity and catalytic efficiency of these enzymes can be enhanced. acs.orgnih.gov For example, engineered mutants of P450 BM3 from Bacillus megaterium have been developed to achieve high conversion rates for testosterone (B1683101) hydroxylation. plos.org Similarly, CYP154C5 from Nocardia farcinica has been used for the preparative-scale synthesis of 16α-hydroxylated steroids, which are important precursors for potent glucocorticoids. rwth-aachen.de

Rieske non-heme monooxygenases represent another class of enzymes with significant potential for steroid biocatalysis. nih.govresearchgate.net A key example is the 3-ketosteroid 9α-hydroxylase (KSH) system, which is essential for steroid ring opening in bacterial degradation pathways. nih.govresearchgate.netmdpi.com This enzyme has industrial relevance, as blocking its activity in certain bacteria allows for the accumulation and production of valuable C19 steroid intermediates like 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD). nih.govresearchgate.net Furthermore, chemoenzymatic strategies are being developed that utilize KSH to efficiently cleave the C9-C10 bond, enabling the concise synthesis of complex secosteroids.

These biocatalytic methods are often integrated into chemoenzymatic strategies , which combine the selectivity of enzymes with the efficiency of traditional chemical reactions. acs.orgresearchgate.net This approach allows for the streamlined synthesis of steroid drugs by using an enzyme for a challenging step, such as site-specific hydroxylation, followed by more conventional chemical modifications. acs.org

| Biocatalytic System | Enzyme Class | Example(s) | Application in Steroid Hydroxylation |

|---|---|---|---|

| Engineered P450s | Cytochrome P450 Monooxygenase | - P450 BM3 mutants plos.org | Regio- and stereoselective hydroxylation at various positions (e.g., 2α, 2β, 15β, 16α) of substrates like testosterone and progesterone (B1679170). acs.orgnih.govrwth-aachen.denih.gov |

| KSH Systems | Rieske Non-Heme Monooxygenase | - 3-ketosteroid 9α-hydroxylase (KshA/KshB) nih.gov | Catalyzes 9α-hydroxylation, initiating the opening of the steroid B-ring; used in the production of steroid intermediates and secosteroids. nih.govmdpi.comresearchgate.net |

| Whole-Cell Biocatalysts | Various | - Recombinant E. coli expressing P450s plos.org | Provides a cellular environment for the enzyme, including cofactor regeneration, simplifying the process for industrial-scale production. |

Advanced In Silico Modeling and Simulation for Metabolic Prediction

The high cost and time associated with experimental drug development have spurred the creation of advanced computational, or in silico, models to predict the metabolic fate of compounds, including steroids. eurekaselect.comnih.govopenaccesspub.org These tools are crucial in the early stages of drug discovery for identifying potential metabolic liabilities and guiding the design of more stable molecules. eurekaselect.comnih.gov

In silico approaches for predicting metabolism are broadly categorized as ligand-based and structure-based . mdpi.comacs.org

Ligand-based methods use the chemical structure of a molecule to predict its metabolic susceptibility. These include quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known metabolic reactions. nih.govacs.org

Structure-based methods utilize the three-dimensional structure of metabolizing enzymes, such as Cytochrome P450s, to simulate how a drug molecule (ligand) binds to the active site. Molecular docking simulations can help predict the most likely sites of metabolism (SOMs) on the compound. nih.govmdpi.com

Significant effort has been directed toward predicting the metabolism mediated by CYP3A4, a major human drug-metabolizing enzyme that is also responsible for the 6β-hydroxylation of many endogenous steroids. mdpi.comnih.gov Mechanism-based models have been developed that combine calculations of binding affinity and the activation energy of a reaction to predict the SOMs on steroids with high accuracy. mdpi.com

The field is increasingly leveraging machine learning and deep learning to build more accurate predictive models. nih.govacs.org Algorithms like artificial neural networks and convolutional neural networks (CNNs) can learn complex patterns from vast datasets of metabolic information. acs.orgacs.org For example, the SteroidXtract tool uses a CNN to recognize and extract steroid-like molecules from untargeted metabolomics data based on their mass spectral patterns. acs.org Such approaches, when combined with machine learning classifiers, can also be used to analyze steroid profiles for diagnostic purposes, distinguishing between healthy and diseased states with high sensitivity and specificity. rug.nlnih.govoup.combmj.com

| Modeling Approach | Methodology | Application in Steroid Metabolism Prediction | Example Tools/Concepts |

|---|---|---|---|

| Ligand-Based | Uses the 2D/3D structure of the steroid to predict metabolic sites based on known structure-activity relationships. | - Predicting Sites of Metabolism (SOMs)

| - QSAR acs.org |

| Structure-Based | Simulates the interaction between the steroid and the 3D structure of a metabolizing enzyme. | - Predicting binding affinity to enzymes (e.g., CYP3A4) mdpi.com | - Molecular Docking nih.gov |

| Machine/Deep Learning | Uses algorithms trained on large datasets of metabolic reactions and steroid profiles. | - High-accuracy SOM prediction nih.gov | - Artificial Neural Networks acs.org |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying 6-Hydroxybetamethasone in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing corticosteroids like this compound. Ensure the use of acetonitrile free of interfering compounds and validate the method for specificity, linearity (e.g., 1–100 ng/mL), and recovery rates. Include internal standards such as deuterated analogs to correct for matrix effects .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Stability Protocol :

- Temperature : Store at 2–8°C in airtight containers to prevent degradation.

- Reactivity : Avoid exposure to oxidizing agents (e.g., peroxides) and minimize dust formation during handling.

- Solubility : Prepare fresh solutions in acetonitrile or phosphate-buffered saline (pH 7.4) to avoid hydrolysis .

Q. What pharmacokinetic parameters are critical for designing in vivo studies involving this compound?

- Key Parameters :

- Half-life : Estimate via non-compartmental analysis using plasma concentration-time curves.

- Bioavailability : Compare AUC values after intravenous vs. oral administration.

- Tissue Distribution : Use radiolabeled compounds (e.g., ³H-6-Hydroxybetamethasone) for autoradiography in target organs .

Advanced Research Questions

Q. How can systematic reviews and meta-analyses address contradictions in this compound’s therapeutic efficacy across preclinical studies?

- Methodological Framework :

Define Inclusion Criteria : Prioritize studies with comparable dosing regimens (e.g., 0.1–5 mg/kg) and outcome measures (e.g., anti-inflammatory biomarkers).

Assess Heterogeneity : Use I² statistics to quantify variability; subgroup analyses can isolate confounding factors (e.g., species differences, administration routes).

Evaluate Bias : Apply the SYRCLE tool for preclinical study risk-of-bias assessment .

Q. What strategies resolve discrepancies in reported toxicological profiles of this compound metabolites?

- Analytical Workflow :

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to characterize hydroxylated or glucuronidated derivatives.

- In Silico Prediction : Apply tools like ADMET Predictor™ to compare metabolite reactivity with experimental data.

- Cross-Species Validation : Compare hepatic microsomal assays (human vs. rodent) to assess metabolic pathway conservation .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve dose translation for this compound?

- Modeling Steps :

Parameterize Physiologically Based Pharmacokinetic (PBPK) Models : Incorporate hepatic clearance rates from liver microsomes and plasma protein binding data.

Validate with Allometric Scaling : Adjust for interspecies differences in body surface area and metabolic capacity.

Sensitivity Analysis : Identify critical parameters (e.g., CYP3A4 affinity) affecting dose-response accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.